Avadomide, also known as CC-122, is a novel, small-molecule therapeutic agent classified as a cereblon E3 ligase modulator (CELMoD). [, , ] It functions by binding to cereblon, a protein involved in the ubiquitin-proteasome system responsible for protein degradation. [, , ] This interaction promotes the ubiquitination and degradation of specific transcription factors, primarily Aiolos and Ikaros, leading to a variety of downstream effects. [, , , ] Avadomide is currently under investigation for its potential in treating hematologic malignancies and advanced solid tumors due to its potent antitumor and immunomodulatory properties. [, , , , ]
Avadomide is classified as a thalidomide analog, specifically designed to retain the beneficial properties of thalidomide while minimizing its teratogenic effects. The compound is derived from modifications to the phthalimide moiety of thalidomide, replacing it with a quinazoline structure, which has shown to be effective without the associated risks of teratogenicity. This modification is part of a broader category of drugs known as immunomodulatory agents .
The synthesis of avadomide involves several key steps:
Avadomide's molecular structure can be represented by its chemical formula . The compound features:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance have confirmed the presence of characteristic functional groups within the compound .
Avadomide participates in several chemical reactions that are critical for its activity:
Avadomide exerts its effects primarily through modulation of immune responses and direct anti-tumor activity:
The physical properties of avadomide include:
Chemical properties include reactivity towards nucleophiles due to the presence of halogen atoms and functional groups conducive to hydrogen bonding .
Avadomide has significant potential in various scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3